7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound interacts with its target, xanthine oxidase, by inhibiting its activity . Molecular modeling and docking studies have revealed that this molecule has very good interactions with the Molybdenum-Oxygen-Sulfur (MOS) complex, a key component in xanthine oxidase .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine metabolism pathway . This results in decreased production of uric acid, a metabolite that can cause gout and other health problems when present in high concentrations .
Result of Action
The inhibition of xanthine oxidase by this compound leads to a decrease in uric acid production . This can potentially result in the alleviation of symptoms associated with conditions like gout, where uric acid accumulation is a problem .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis. This method combines [3+3] cycloaddition, reduction, and deamination reactions . Another approach involves microwave-assisted multi-component reactions under solvent-free conditions, using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or pyrimidine rings .
Scientific Research Applications
7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial, antituberculosis, and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are known for their wide range of biological activities.
Uniqueness
7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to the combination of the thiadiazole and pyrimidine rings, which can result in a compound with enhanced or novel biological activities compared to its individual components .
Properties
IUPAC Name |
7-methyl-2-sulfanylidene-3H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c1-3-2-4(10)9-5(7-3)12-6(11)8-9/h2H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKGGHQKGTAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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